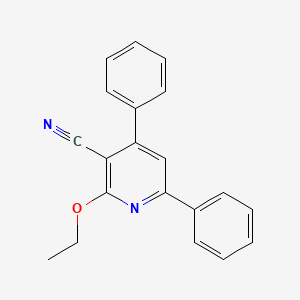

3-Cyano-2-ethoxy-4,6-diphenylpyridine

Description

BenchChem offers high-quality 3-Cyano-2-ethoxy-4,6-diphenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-2-ethoxy-4,6-diphenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-2-23-20-18(14-21)17(15-9-5-3-6-10-15)13-19(22-20)16-11-7-4-8-12-16/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILZXGWRQBRMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350415 | |

| Record name | 3-CYANO-2-ETHOXY-4,6-DIPHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60847-65-6 | |

| Record name | 3-CYANO-2-ETHOXY-4,6-DIPHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Pathway Analysis

The synthesis of polysubstituted pyridines, such as 3-Cyano-2-ethoxy-4,6-diphenylpyridine, is a significant area of research in organic chemistry due to their prevalence in pharmaceuticals and functional materials. Modern synthetic approaches often favor convergent and multicomponent reactions, which offer advantages in terms of efficiency, atom economy, and reduced waste.

Convergent and Multi-Component Reaction Approaches for 3-Cyano-2-ethoxy-4,6-diphenylpyridine Synthesis

One-pot condensation strategies represent a powerful tool for the construction of complex molecular architectures from simple precursors in a single reaction vessel. This approach avoids the need for isolation and purification of intermediates, thereby saving time and resources.

The synthesis of the core structure of 3-Cyano-2-ethoxy-4,6-diphenylpyridine can be achieved through a one-pot reaction involving a Michael addition followed by cyclization and aromatization. A notable example involves the reaction of a chalcone (B49325) derivative (an α,β-unsaturated ketone) with a methylene-active compound like malononitrile (B47326) in the presence of a suitable base and an alcohol.

Specifically, the synthesis of a related fused pyridocarbazole system, which contains the 3-cyano-2-ethoxy-4-phenyl-pyridine moiety, has been reported. znaturforsch.com In this procedure, a 2-benzylidene-1-oxo-1,2,3,4-tetrahydrocarbazole (a cyclic chalcone analogue) is reacted with malononitrile in the presence of sodium hydride in a solvent like dry benzene. znaturforsch.com The presence of ethanol (B145695) in the reaction mixture is crucial for the incorporation of the ethoxy group at the 2-position of the pyridine (B92270) ring. This multicomponent approach brings together the necessary fragments to construct the pyridine ring in a single, efficient step.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Key Feature |

| 1,3-Diphenyl-2-propen-1-one (Chalcone) | Malononitrile | Sodium ethoxide | Ethanol | One-pot synthesis of the 2-alkoxy-3-cyanopyridine core. |

| 2-Benzylidene-1-oxo-1,2,3,4-tetrahydrocarbazole | Malononitrile | Sodium Hydride | Dry Benzene/Ethanol | Formation of a fused pyridocarbazole system containing the target pyridine structure. znaturforsch.com |

Role of Specific Reagents and Catalytic Systems

The choice of reagents and catalysts is paramount in directing the course of the reaction and achieving high yields of the desired product. In the synthesis of 3-Cyano-2-ethoxy-4,6-diphenylpyridine and its analogues, both basic catalysts and the solvent system play critical roles.

Sodium hydride (NaH) is a strong, non-nucleophilic base that is effective in deprotonating the active methylene (B1212753) group of malononitrile, thereby generating a carbanion that initiates the Michael addition to the chalcone. znaturforsch.com The use of sodium ethoxide in ethanol serves a dual purpose: it acts as a base to catalyze the reaction and also as the source of the ethoxy group that is incorporated into the final pyridine ring.

The solvent itself can be a key participant. For instance, using ethanol as a solvent in the presence of a base like sodium ethoxide provides the alkoxide nucleophile necessary for the formation of the 2-ethoxy substituent. The reaction conditions, including temperature and reaction time, are also optimized to ensure the completion of the multi-step sequence within the one-pot procedure.

| Catalyst/Reagent | Function |

| Sodium Hydride (NaH) | Strong, non-nucleophilic base for generating the malononitrile carbanion. znaturforsch.com |

| Sodium Ethoxide (NaOEt) | Base catalyst and source of the ethoxy group. |

| Ethanol (EtOH) | Solvent and reagent (source of the ethoxy group). |

Investigations into Reaction Mechanism Elucidation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the methodology to synthesize other related compounds. The formation of 3-cyanopyridine (B1664610) derivatives through multicomponent reactions is believed to proceed through a cascade of well-established organic reactions.

Proposed Mechanistic Pathways of 3-Cyanopyridine Formation

The formation of 3-Cyano-2-ethoxy-4,6-diphenylpyridine is proposed to proceed through a series of sequential steps initiated by a Michael addition reaction. The generally accepted mechanism is as follows:

Michael Addition: The reaction begins with the base-catalyzed addition of the malononitrile carbanion to the β-carbon of the chalcone (1,3-diphenyl-2-propen-1-one). This forms a Michael adduct intermediate.

Cyclization: The initial adduct then undergoes an intramolecular cyclization. The amino group of the tautomerized malononitrile moiety attacks the carbonyl group of the former chalcone, leading to the formation of a dihydropyridine (B1217469) intermediate.

Dehydration and Tautomerization: The subsequent elimination of a water molecule leads to a more stable dihydropyridine derivative.

Oxidation/Aromatization: The dihydropyridine intermediate then undergoes oxidation to form the final stable aromatic pyridine ring. In many syntheses of pyridines, an external oxidizing agent is not always necessary as air oxidation can occur, or a disproportionation reaction may lead to the aromatic product.

In the specific case of the 2-ethoxy derivative, it is proposed that after the initial cyclization, an ethoxide ion (from the solvent/base system) attacks the carbon at the 2-position, which is part of an imino ether intermediate, or a related species, ultimately leading to the incorporation of the ethoxy group and elimination of a leaving group to form the final product. A plausible mechanism for a related synthesis suggests that after the initial Michael addition and cyclization, the intermediate undergoes a rearrangement and reaction with the alcohol solvent to form the 2-ethoxy substituent. znaturforsch.com

Experimental and Theoretical Probes of Reaction Intermediates

While the general mechanistic pathway for the formation of substituted pyridines is well-accepted, the direct experimental observation of all intermediates can be challenging due to their transient nature. However, the structures of the final products, confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry, provide strong evidence for the proposed reaction sequence. znaturforsch.com

In some related systems for the synthesis of 2-amino-3-cyanopyridines, mechanistic studies have been supported by the isolation of stable intermediates or by carrying out the reaction in a stepwise manner. Theoretical calculations, such as Density Functional Theory (DFT), have also been employed in the broader field of pyridine synthesis to calculate the energies of proposed intermediates and transition states, thereby supporting the plausibility of a particular mechanistic pathway. However, specific experimental or theoretical studies focused solely on the reaction intermediates for the formation of 3-Cyano-2-ethoxy-4,6-diphenylpyridine are not extensively detailed in the currently available literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethoxy protons, the pyridine (B92270) ring proton, and the protons of the two phenyl rings. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic ethyl pattern. The aromatic region would be complex, with signals for the phenyl and pyridine protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the phenyl groups, the cyano group, and the ethoxy group. The chemical shifts would be influenced by the electronic environment of each carbon atom.

A related compound, ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate, shows characteristic signals for an ethoxy group with the methyl (CH₃) protons appearing at approximately 1.18 ppm and the methylene (OCH₂) protons at around 4.15 ppm. nih.gov These values provide a reasonable estimate for the expected shifts in 3-Cyano-2-ethoxy-4,6-diphenylpyridine.

Predicted ¹H and ¹³C NMR Data for 3-Cyano-2-ethoxy-4,6-diphenylpyridine

| ¹H NMR Predictions | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ethoxy CH₃ | ~1.2 - 1.5 | Triplet |

| Ethoxy CH₂ | ~4.2 - 4.6 | Quartet |

| Pyridine H | ~7.0 - 7.5 | Singlet |

| Phenyl H | ~7.2 - 8.0 | Multiplet |

| ¹³C NMR Predictions | ||

| Carbon Type | Predicted Chemical Shift (ppm) | |

| Ethoxy CH₃ | ~14 - 16 | |

| Ethoxy CH₂ | ~60 - 65 | |

| Cyano C | ~115 - 120 | |

| Pyridine & Phenyl C | ~110 - 160 |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within 3-Cyano-2-ethoxy-4,6-diphenylpyridine. The IR spectrum would confirm the presence of the cyano, ether, and aromatic moieties.

The key expected absorption bands would be:

A sharp, medium-intensity band for the C≡N (cyano) stretch.

Strong absorptions corresponding to the C-O-C (ether) stretching of the ethoxy group.

Multiple bands in the aromatic region for C=C and C-H stretching and bending vibrations of the pyridine and phenyl rings.

Absorptions in the aliphatic region for the C-H stretching of the ethoxy group.

Predicted Characteristic IR Absorption Bands for 3-Cyano-2-ethoxy-4,6-diphenylpyridine

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2210 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (ethoxy) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Ether (C-O) | Stretching | 1050 - 1260 |

Mass Spectrometry Techniques in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For 3-Cyano-2-ethoxy-4,6-diphenylpyridine (C₂₀H₁₆N₂O), the monoisotopic mass is 300.1263 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass.

Predicted mass spectrometry data for various adducts of the molecule provides insight into its behavior in the mass spectrometer. uni.lu

Predicted Mass Spectrometry Data for 3-Cyano-2-ethoxy-4,6-diphenylpyridine

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 301.13353 |

| [M+Na]⁺ | 323.11547 |

| [M-H]⁻ | 299.11897 |

| [M+NH₄]⁺ | 318.16007 |

| [M+K]⁺ | 339.08941 |

Photophysical Characterization Methodologies

The extensive conjugation in 3-Cyano-2-ethoxy-4,6-diphenylpyridine, arising from the interplay between the pyridine and phenyl rings, suggests that the molecule is likely to exhibit interesting photophysical properties, such as fluorescence.

Fluorescence spectroscopy is a sensitive technique used to study the electronic excited states of molecules. The fluorescence emission of a compound like 3-Cyano-2-ethoxy-4,6-diphenylpyridine would be measured by exciting the molecule at a specific wavelength (λex) and scanning the emitted light (λem). The resulting spectrum provides information about the energy difference between the excited and ground electronic states.

The emission properties are often solvent-dependent. By measuring the fluorescence spectra in a range of solvents with varying polarities, one can investigate the nature of the excited state. A significant shift in the emission maximum with solvent polarity can indicate a change in the dipole moment of the molecule upon excitation, suggesting a charge-transfer character of the excited state. Aromatic and conjugated systems, such as the one present in this molecule, are known to exhibit fluorescence. motion.ac.innce.ac.in

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant de-excitation pathway.

The determination of the fluorescence quantum yield is typically performed using a comparative method. uci.edu This involves using a well-characterized standard compound with a known quantum yield. The fluorescence spectrum of the sample is recorded under the same experimental conditions (excitation wavelength, solvent, and absorbance) as the standard. By comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard, the quantum yield of the sample can be calculated using the following equation acs.org:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

This methodology allows for a reliable determination of the fluorescence efficiency of 3-Cyano-2-ethoxy-4,6-diphenylpyridine, which is essential for evaluating its potential in applications such as fluorescent probes or organic light-emitting diodes (OLEDs).

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

DFT and TD-DFT are powerful quantum chemical methods used to investigate the electronic properties and spectroscopic characteristics of molecules. nih.gov For substituted pyridine (B92270) derivatives, these computational techniques provide a foundational understanding of their structure-activity relationships. researcher.life

The electronic structure of 3-Cyano-2-ethoxy-4,6-diphenylpyridine, like other cyanopyridine derivatives, is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

In related 2-amino-4,6-diphenylnicotinonitriles, DFT calculations have been used to elucidate the HOMO-LUMO energy gaps, which in turn helps in understanding their electronic properties and potential reactivity. researchgate.net These studies often reveal that the distribution of HOMO and LUMO is spread across the pyridine ring and the phenyl substituents, indicating a delocalized π-electron system. The specific energies of these orbitals for 3-Cyano-2-ethoxy-4,6-diphenylpyridine would require a dedicated computational study, but the general principles derived from similar structures are applicable.

Table 1: Representative Frontier Molecular Orbital Energies for a Generic Diphenylpyridine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| Gap | 4.0 |

Note: The values in this table are illustrative for a generic related compound and not specific to 3-Cyano-2-ethoxy-4,6-diphenylpyridine, as specific experimental or computational data was not found in the searched literature.

TD-DFT calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis and infrared (IR) spectra. For cyanopyridine compounds, TD-DFT can simulate the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. nih.govdntb.gov.ua These calculations help in assigning the observed spectral peaks to specific molecular orbital transitions, often of a π → π* nature within the aromatic system. mdpi.com

Similarly, DFT calculations can predict the vibrational frequencies observed in IR and Raman spectroscopy. nih.gov For instance, the characteristic stretching vibration of the cyano (–C≡N) group in cyanopyridine derivatives is typically observed in the IR spectrum around 2200-2240 cm⁻¹. mdpi.com Theoretical calculations can confirm the assignment of this and other vibrational modes, providing a detailed picture of the molecule's vibrational behavior. nih.gov The study of related compounds shows that the calculated spectra generally show good agreement with experimental data. nih.gov

Structure Activity Relationship Sar Studies in Functional Design

Correlating Structural Modifications with Modulatory Capabilities

The biological activity of pyridine (B92270) derivatives can be significantly altered by making minor adjustments to their chemical structures. researchgate.net The core structure of 3-Cyano-2-ethoxy-4,6-diphenylpyridine presents several key positions where modifications can be made to modulate its activity: the ethoxy group at the 2-position, the cyano group at the 3-position, and the two phenyl rings at the 4- and 6-positions.

Research on related 2-alkoxypyridine-3-carbonitrile derivatives has shown that the nature of the alkoxy group can influence biological outcomes. For instance, varying the length and branching of the alkyl chain can affect the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with target proteins.

Modifications to the phenyl rings are also a critical aspect of SAR studies. The introduction of various substituents on these rings can impact the electronic properties and steric profile of the molecule. For example, the presence of electron-donating groups (like methoxy (B1213986) or hydroxyl) or electron-withdrawing groups (like halogens or nitro groups) can alter the molecule's interaction with biological targets. nih.gov A study on 2-amino-4,6-diphenylnicotinonitriles, which share the diphenylpyridine core, demonstrated that substitutions on the phenyl rings significantly influence their cytotoxic and photophysical properties. mdpi.com Specifically, the presence of chloro groups on the phenyl rings was found to enhance fluorescence, suggesting a change in the electronic distribution of the molecule. mdpi.com

The cyano group at the 3-position is a key functional group that contributes to the electronic character of the pyridine ring and can participate in hydrogen bonding or other interactions with biological macromolecules. Studies on other 3-cyanopyridine (B1664610) derivatives have highlighted the importance of this group for various biological activities. nih.gov

The following table summarizes the general effects of structural modifications on related pyridine derivatives, which can be extrapolated to hypothesize the SAR of 3-Cyano-2-ethoxy-4,6-diphenylpyridine.

| Structural Position | Modification | Potential Impact on Activity |

| 2-Position (Ethoxy Group) | Variation of alkyl chain length | Alters lipophilicity and cell permeability |

| Introduction of functional groups | Modifies solubility and potential for hydrogen bonding | |

| 4- & 6-Positions (Phenyl Rings) | Substitution with electron-donating groups | May enhance binding to electron-deficient pockets in target proteins |

| Substitution with electron-withdrawing groups | Can alter electronic distribution and reactivity | |

| Introduction of bulky groups | May introduce steric hindrance or improve binding selectivity | |

| 3-Position (Cyano Group) | Replacement with other functional groups | Changes electronic properties and hydrogen bonding capacity |

Quantitative Structure-Activity Relationship (QSAR) Approaches in Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridine derivatives, 2D and 3D-QSAR models are valuable tools for predicting the activity of new analogs and for understanding the physicochemical properties that are most important for their function.

In a typical 2D-QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can include electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. For a series of benzofuran-pyridine hybrids, a 2D-QSAR model indicated that the dipole moment and the number of hydrogen bond donors were strongly related to their inhibitory activity.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods generate 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties. The variations in these fields are then correlated with biological activity. For a series of tetronic acid derivatives containing a substituted phenylhydrazine (B124118) moiety, 3D-QSAR models with good predictive ability were generated, which can guide the design of new, more potent compounds. nih.gov

The table below outlines the key parameters often considered in QSAR studies of pyridine-like compounds.

| QSAR Parameter | Descriptor Type | Significance |

| Electronic Properties | Dipole Moment, Partial Charges | Influence electrostatic interactions with target molecules. |

| Steric Properties | Molecular Volume, Surface Area | Determine the fit of the molecule into a binding site. |

| Lipophilicity | logP, MlogP | Affects membrane permeability and distribution in biological systems. |

| Topological Indices | Connectivity Indices | Describe the branching and shape of the molecule. |

| 3D-Field Descriptors (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Provide a 3D representation of the molecule's interaction potential. |

Design Principles for Tailored Molecular Architectures

The insights gained from SAR and QSAR studies form the basis for the rational design of new molecules with tailored properties. The goal is to create novel molecular architectures that exhibit improved activity, selectivity, and pharmacokinetic profiles.

For pyridine derivatives, several design principles can be outlined. One key strategy is scaffold hopping , where the core pyridine structure is maintained, but the substituents are varied to explore new chemical space and identify more potent analogs. Another approach is bioisosteric replacement , where functional groups are replaced with other groups that have similar physicochemical properties but may lead to improved biological activity or reduced side effects. For example, the cyano group could potentially be replaced by other small, electron-withdrawing groups.

The synthesis of hybrid molecules is another important design principle. This involves combining the structural features of different pharmacophores to create a single molecule with multiple biological activities or enhanced potency. For instance, the synthesis of novel 1H-3-indolyl derivatives incorporating pyridine and thiophene (B33073) rings was guided by the aim of enhancing their antioxidant properties. researchgate.net Similarly, new series of pyrazole, bipyridine, and N-amide derivatives have been synthesized from a 2-(3-cyano-bipyridin-2-yloxy)acetohydrazide starting material to explore their cytotoxic effects.

The design of tailored molecular architectures also involves considering the synthetic accessibility of the target compounds. Efficient and versatile synthetic routes are essential for generating a diverse library of compounds for biological evaluation.

Target Oriented Research in Biological Systems

Investigations into Microbial Growth Inhibition Mechanisms

There is no available research data on the assessment of anti-bacterial modulatory effects or the exploration of target pathways in microorganisms for 3-Cyano-2-ethoxy-4,6-diphenylpyridine.

No studies have been found that evaluate the potential of 3-Cyano-2-ethoxy-4,6-diphenylpyridine to modulate bacterial growth.

Information regarding the molecular targets of 3-Cyano-2-ethoxy-4,6-diphenylpyridine within microbial systems is not available in the current body of scientific literature.

Cellular Growth Modulation and Antiproliferative Research in in vitro Models

There is a lack of published studies on the differential effects of 3-Cyano-2-ethoxy-4,6-diphenylpyridine on cultured mammalian cell lines and the mechanistic insights into its potential effects on cellular processes.

No data is available concerning the cytotoxic or antiproliferative effects of 3-Cyano-2-ethoxy-4,6-diphenylpyridine on any mammalian cell lines.

There are no studies that elucidate the mechanisms by which 3-Cyano-2-ethoxy-4,6-diphenylpyridine might influence cellular processes such as cell cycle progression, apoptosis, or signal transduction pathways.

Enzyme Inhibition Studies and Biochemical Pathway Interruption

No research has been published detailing any investigations into the enzyme inhibition potential or the ability of 3-Cyano-2-ethoxy-4,6-diphenylpyridine to interrupt biochemical pathways.

Inhibition of Dihydrofolate Reductase (DHFR)

Research to date has not specifically documented the inhibitory activity of 3-Cyano-2-ethoxy-4,6-diphenylpyridine against Dihydrofolate Reductase (DHFR). While various heterocyclic compounds are known DHFR inhibitors, dedicated studies on this particular molecule's interaction with DHFR are not available in the current scientific literature.

Modulation of Human Thymidylate Synthase (HT-hTS)

There is currently no available research specifically investigating the modulatory effects of 3-Cyano-2-ethoxy-4,6-diphenylpyridine on Human Thymidylate Synthase (HT-hTS).

Impact on Viral Polymerase Complexes (e.g., Influenza PA-PB1 Interaction)

The 3-cyano-4,6-diphenyl-pyridine core, a key structural feature of 3-Cyano-2-ethoxy-4,6-diphenylpyridine, has been identified as a valuable scaffold for the development of inhibitors targeting the interaction between the PA and PB1 subunits of the influenza virus polymerase. This interaction is critical for the assembly and function of the viral RNA-dependent RNA polymerase (RdRp) complex, which plays a central role in influenza virus replication.

Disruption of the RdRp complex assembly through the inhibition of protein-protein interactions (PPIs) is a recognized strategy for discovering new anti-influenza therapies. Research groups have utilized structure-activity relationship (SAR) studies and enzyme-linked immunosorbent assays (ELISA) to identify the 3-cyano-4,6-diphenyl-pyridine scaffold as a promising starting point for developing PA-PB1 PPI inhibitors. Molecular modeling studies suggest that compounds with this core can act as competitive inhibitors of the PB1 N-terminal peptide binding to the PA C-terminal domain. Specifically, the cyano group, along with other functionalities, can form hydrogen bonds with key amino acid residues in the PB1 binding site on the PA subunit, while the phenyl rings occupy distinct sub-pockets.

While the broader 3-cyano-4,6-diphenyl-pyridine scaffold has shown promise, specific antiviral activity data for 3-Cyano-2-ethoxy-4,6-diphenylpyridine in this context is not detailed in the available literature.

Inhibition of PIM-1 Kinase and PDE3

PIM-1 Kinase Inhibition

Recent studies have highlighted the potential of cyanopyridine derivatives as inhibitors of PIM-1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation, survival, and apoptosis. Aberrant expression of PIM-1 is associated with various cancers, making it an attractive target for cancer therapy.

A number of cyanopyridine-based compounds have been designed, synthesized, and evaluated for their PIM-1 inhibitory activity. These studies have demonstrated that the cyanopyridine scaffold can be effectively utilized to develop potent PIM-1 inhibitors. For instance, certain 2-amino-4,6-diphenylnicotinonitriles have shown promising antiproliferative activity with PIM-1 kinase inhibitory potential. While these studies establish the relevance of the broader chemical class, specific IC50 values and detailed inhibitory mechanisms for 3-Cyano-2-ethoxy-4,6-diphenylpyridine against PIM-1 kinase are not yet reported.

PDE3 Inhibition

There is no current research available that specifically investigates the inhibitory effects of 3-Cyano-2-ethoxy-4,6-diphenylpyridine on phosphodiesterase 3 (PDE3).

Studies on Phytoene Desaturase and Protoporphyrinogen Oxidase Inhibition

Currently, there are no scientific studies reporting on the inhibitory activity of 3-Cyano-2-ethoxy-4,6-diphenylpyridine against either Phytoene Desaturase or Protoporphyrinogen Oxidase.

Receptor Interaction Research (e.g., A2A Adenosine (B11128) Receptor Antagonism)

The structural class of 2-amino-4,6-diphenylnicotinonitriles, which are closely related to 3-Cyano-2-ethoxy-4,6-diphenylpyridine, has been investigated for its potential as A2A adenosine receptor antagonists. mdpi.com The A2A adenosine receptor is a G-protein coupled receptor that has been implicated in various physiological processes and is a target for therapeutic intervention in conditions such as Parkinson's disease.

While the broader class of 2-amino-4,6-diphenylnicotinonitriles has been explored for this activity, specific binding affinity data (e.g., Ki values) and functional antagonism assays for 3-Cyano-2-ethoxy-4,6-diphenylpyridine at the A2A adenosine receptor are not yet available in the published literature. mdpi.com

Advanced Applications in Materials Science and Photochemistry

Development as Photosensitizers and Photoinitiators in Polymerization Processes

The unique electronic structure of cyanopyridine derivatives, characterized by electron-withdrawing and electron-donating groups, makes them promising candidates for photosensitizers and photoinitiators. These molecules can absorb light energy and transfer it to initiate or accelerate chemical reactions, such as polymerization.

Cationic Photopolymerization Enhancement

While direct studies on 3-Cyano-2-ethoxy-4,6-diphenylpyridine are limited, research on the closely related 2-amino-4,6-diphenylnicotinonitrile (APN) derivatives offers significant insights. These compounds have been shown to act as effective photosensitizers for cationic photopolymerization, a process crucial for producing polymers with specific properties like high strength and low shrinkage. APN derivatives can accelerate these polymerization processes, particularly for epoxide and vinyl monomers. This suggests that the core structure of 3-Cyano-2-ethoxy-4,6-diphenylpyridine could also exhibit similar photosensitizing capabilities, where the ethoxy group would influence the electronic properties and, consequently, its efficiency in initiating polymerization.

The general mechanism involves the absorption of light by the photosensitizer, which then interacts with a photoinitiator, such as a diphenyliodonium (B167342) salt, to generate the cationic species that initiate the polymerization chain reaction. The efficiency of this process is dependent on the photophysical properties of the photosensitizer, including its absorption spectrum and the lifetime of its excited state.

Utilization in Three-Dimensional (3D) Fabrication Technologies

The ability to initiate polymerization using light is the fundamental principle behind stereolithography and other 3D printing technologies. The development of efficient photosensitizers that can operate at longer wavelengths (near-UV to visible light) is a critical area of research for improving the resolution, speed, and depth of penetration in 3D fabrication. Given the potential of cyanopyridine derivatives to act as long-wavelength photosensitizers, 3-Cyano-2-ethoxy-4,6-diphenylpyridine could find applications in the formulation of photocurable resins for 3D printing. The specific substitution pattern, including the ethoxy and phenyl groups, can be tuned to optimize the absorption characteristics for different light sources used in 3D printers.

Exploration as Fluorescent Probes and Sensors

The inherent fluorescence of many cyanopyridine derivatives makes them attractive for use as molecular probes and sensors. These molecules can exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to changes in their local environment, like viscosity or the progress of a chemical reaction.

Research on the broader class of 2-amino-4,6-diphenylnicotinonitriles has demonstrated their potential as fluorescent sensors for monitoring photopolymerization processes. uni.lu These molecules have shown higher sensitivity compared to some commercially available probes. uni.lu The changes in the fluorescence spectrum of these compounds can be correlated with the degree of monomer conversion, providing a real-time, non-invasive method to monitor the polymerization kinetics.

For 3-Cyano-2-ethoxy-4,6-diphenylpyridine, its fluorescence behavior would be influenced by the nature of the ethoxy substituent. The photophysical properties, including the absorption and emission wavelengths, would need to be characterized in different solvent environments to assess its suitability as a fluorescent probe. The table below outlines the key photophysical properties that would need to be investigated.

| Photophysical Property | Description | Relevance to Sensing Applications |

| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs light most strongly. | Determines the optimal excitation wavelength for fluorescence. |

| Emission Maximum (λem) | The wavelength at which the molecule emits light most intensely. | Changes in λem can indicate changes in the local environment. |

| Quantum Yield (Φf) | The efficiency of the fluorescence process (ratio of photons emitted to photons absorbed). | A high quantum yield is desirable for sensitive detection. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Can be sensitive to environmental factors and used for advanced sensing techniques. |

This table represents the necessary data to be collected for the evaluation of 3-Cyano-2-ethoxy-4,6-diphenylpyridine as a fluorescent probe. Currently, specific experimental data for this compound is not widely available in the public domain.

Integration into Novel Functional Materials

The versatility of the pyridine (B92270) scaffold allows for its incorporation into a variety of functional materials, where it can impart specific optical or electronic properties. The cyano and ethoxy groups of 3-Cyano-2-ethoxy-4,6-diphenylpyridine can serve as handles for further chemical modification, allowing it to be integrated into larger molecular architectures or polymer backbones.

Further research is required to synthesize and characterize such materials and to fully understand the structure-property relationships that govern their performance in various applications.

Emerging Research Frontiers and Future Perspectives

Unexplored Synthetic Avenues for 3-Cyano-2-ethoxy-4,6-diphenylpyridine Derivatives

While the fundamental synthesis of polysubstituted pyridines is well-established, the exploration of novel and efficient synthetic routes to derivatives of 3-Cyano-2-ethoxy-4,6-diphenylpyridine remains a fertile ground for investigation. Future research is likely to focus on several key areas:

Multi-Component Reactions (MCRs): The development of one-pot, multi-component reactions offers a highly efficient and atom-economical approach to generating molecular diversity. nih.govscielo.brnih.gov Future efforts could be directed towards designing novel MCRs that allow for the direct assembly of the 3-cyano-2-ethoxypyridine core with various substituted phenyl groups and other functionalities. This would enable the rapid synthesis of a library of derivatives for screening in various applications. The use of recyclable heterogeneous catalysts, such as copper nanoparticles on charcoal, could further enhance the sustainability of these synthetic methods. scielo.br

Post-Synthetic Modification: Another promising avenue is the post-synthetic functionalization of the pre-formed 3-Cyano-2-ethoxy-4,6-diphenylpyridine scaffold. This strategy allows for the introduction of a wide range of functional groups at specific positions on the pyridine (B92270) ring or the phenyl substituents. Techniques such as C-H activation, catalyzed by transition metals like palladium or rhodium, could enable the direct and selective introduction of new substituents, expanding the chemical space accessible from the parent compound. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis can offer significant advantages in terms of reaction speed, efficiency, and scalability. researchgate.net These techniques could be particularly valuable for optimizing the synthesis of 3-Cyano-2-ethoxy-4,6-diphenylpyridine and its derivatives, allowing for precise control over reaction parameters and facilitating high-throughput synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, molecular diversity | Design of novel one-pot reactions, use of sustainable catalysts |

| Post-Synthetic Modification | Access to diverse functionalities, targeted derivatization | C-H activation, development of selective functionalization methods |

| Flow Chemistry & Microwave Synthesis | Rapid reaction times, scalability, precise control | Optimization of reaction conditions, high-throughput synthesis |

Integration of Advanced Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new functional molecules. For 3-Cyano-2-ethoxy-4,6-diphenylpyridine, advanced computational methodologies can provide deep insights into its properties and guide the design of new derivatives with tailored functionalities.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method for investigating the electronic structure, molecular geometry, and reactivity of molecules. nih.govrsc.org For 3-Cyano-2-ethoxy-4,6-diphenylpyridine, DFT calculations can be employed to predict its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding its photophysical properties and potential applications in organic electronics. rsc.org Furthermore, DFT can be used to model the electronic effects of different substituents on the pyridine and phenyl rings, enabling the in-silico design of derivatives with desired electronic properties. rsc.org

Molecular Docking and Dynamics Simulations: In the context of biological applications, molecular docking and dynamics simulations are invaluable tools for predicting the binding affinity and interaction modes of a molecule with a biological target. nih.govnih.govresearchgate.net These methods can be used to screen virtual libraries of 3-Cyano-2-ethoxy-4,6-diphenylpyridine derivatives against various protein targets, identifying promising candidates for further experimental investigation as potential therapeutic agents. Molecular dynamics simulations can provide a deeper understanding of the conformational changes and stability of the ligand-protein complex over time. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to establish a correlation between the structural features of 3-Cyano-2-ethoxy-4,6-diphenylpyridine derivatives and their biological activity or material properties. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

| Computational Method | Application for 3-Cyano-2-ethoxy-4,6-diphenylpyridine | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | HOMO/LUMO energies, electron density, reactivity indices |

| Molecular Docking & Dynamics | Prediction of biomolecular interactions | Binding affinity, interaction modes, conformational stability |

| 3D-QSAR | Correlation of structure with activity/properties | Predictive models for biological activity and material performance |

Synergistic Approaches in Biological and Materials Sciences

The unique structural features of 3-Cyano-2-ethoxy-4,6-diphenylpyridine suggest its potential for synergistic applications, where the molecule can perform multiple functions or where its properties can be enhanced through combination with other materials.

Dual-Action Therapeutic Agents: The cyanopyridine scaffold is a known pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. nih.govijpsr.comsemanticscholar.orgresearchgate.net The presence of multiple functional groups in 3-Cyano-2-ethoxy-4,6-diphenylpyridine opens up the possibility of designing dual-action drugs that can interact with multiple biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Fluorescent Sensors and Probes: The conjugated π-system of the diphenylpyridine core, coupled with the electron-withdrawing cyano group, suggests that 3-Cyano-2-ethoxy-4,6-diphenylpyridine and its derivatives may possess interesting photophysical properties, such as fluorescence. researchgate.netmdpi.commdpi.com This opens up avenues for their development as fluorescent sensors for the detection of ions or small molecules. bue.edu.egresearchgate.netmdpi.com The ethoxy group can be further functionalized to introduce specific recognition motifs for target analytes.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting materials in OLEDs due to their good thermal and chemical stability. rsc.orgoled-intermediates.com The electronic properties of 3-Cyano-2-ethoxy-4,6-diphenylpyridine, which can be tuned by modifying the phenyl substituents, make it a candidate for investigation as a component in OLED devices. acs.orgnih.gov Synergistic effects could be achieved by incorporating this compound into multi-layer OLED architectures, where it can contribute to efficient charge transport and light emission.

Synergistic Catalysis: Pyridine-based ligands play a crucial role in transition metal catalysis. acs.orgnih.govacs.orgresearchgate.net The nitrogen atom of the pyridine ring in 3-Cyano-2-ethoxy-4,6-diphenylpyridine can act as a coordination site for metal ions. By designing derivatives with appropriate functional groups on the phenyl rings, it may be possible to create bidentate or tridentate ligands that can stabilize metal catalysts and influence their reactivity and selectivity in a synergistic manner.

| Application Area | Potential Role of 3-Cyano-2-ethoxy-4,6-diphenylpyridine | Key Research Directions |

| Medicinal Chemistry | Scaffold for dual-action therapeutic agents | Design of derivatives targeting multiple biological pathways |

| Chemical Sensing | Fluorescent probe for analyte detection | Synthesis of functionalized derivatives with specific recognition sites |

| Materials Science (OLEDs) | Electron-transporting or emissive material | Investigation of photophysical properties and device performance |

| Catalysis | Ligand for transition metal catalysts | Design of derivatives for enhanced catalytic activity and selectivity |

Q & A

Q. What synthetic methodologies are commonly employed for 3-Cyano-2-ethoxy-4,6-diphenylpyridine?

The synthesis typically involves multi-step reactions, starting with precursor pyridine derivatives. For example, a related compound (3-cyano-4,6-distyrylpyridin-2(1H)-thione) was synthesized by reacting with chloroacetamide to form a thioacetamide intermediate, followed by cyclization in ethanolic sodium ethoxide under reflux . Key steps include:

- Thiolation : Introducing sulfur-containing groups via nucleophilic substitution.

- Cyclization : Heating in basic conditions (e.g., NaOEt/EtOH) to form fused pyridine systems. Reaction yields depend on solvent polarity, temperature, and catalyst concentration.

Q. How is the structural integrity of 3-Cyano-2-ethoxy-4,6-diphenylpyridine confirmed experimentally?

Structural validation relies on spectroscopic and elemental analysis :

- 1H/13C NMR : Assign peaks to aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~115 ppm).

- IR Spectroscopy : Confirm cyano (C≡N) stretches (~2220 cm⁻¹) and ethoxy C-O bonds (~1250 cm⁻¹).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.3% tolerance) .

Q. What reaction pathways are accessible for modifying this compound?

The pyridine core and substituents enable diverse reactions:

- Oxidation : Convert cyano groups to carboxylic acids using KMnO₄/H₂SO₄.

- Reduction : Hydrogenate nitriles to amines with H₂/Pd-C.

- Substitution : Replace ethoxy groups via nucleophilic aromatic substitution (e.g., with amines or thiols) . Reaction conditions (pH, temperature, catalysts) must be optimized to avoid side products.

Advanced Research Questions

Q. How can the cyclization step in synthesis be optimized for higher yield?

Cyclization efficiency depends on:

- Solvent Polarity : Ethanol (polar protic) enhances intermediate solubility but may slow reaction; switching to DMF (polar aprotic) could accelerate kinetics.

- Base Strength : Sodium ethoxide (strong base) promotes deprotonation; weaker bases (e.g., K₂CO₃) may reduce side reactions.

- Temperature : Reflux (78°C) vs. microwave-assisted heating (100–120°C) to reduce time . Monitor reaction progress via TLC or HPLC to identify optimal termination points.

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

Conflicting data (e.g., unexpected NMR peaks) require:

- Advanced NMR Techniques : 2D NMR (HSQC, HMBC) to assign overlapping signals.

- X-ray Crystallography : Resolve ambiguities in bond connectivity.

- Computational Validation : Compare experimental IR/UV spectra with DFT-calculated values . Replicate synthesis to confirm reproducibility and rule out impurities.

Q. What strategies assess the compound’s biological activity in drug discovery?

- In Vitro Assays : Screen for kinase inhibition (IC₅₀) or receptor antagonism (e.g., GPR54 antagonism via cAMP modulation) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxy → methoxy) to correlate structural changes with potency.

- Molecular Docking : Predict binding modes to target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina .

Data Contradiction and Analysis

Q. How to interpret conflicting elemental analysis results post-synthesis?

Discrepancies in C/H/N percentages may arise from:

- Incomplete Purification : Re-crystallize using gradient solvents (hexane:EtOAc).

- Hydrate Formation : Dry samples under vacuum (24 hr) to remove residual moisture.

- Side Reactions : Analyze by LC-MS to identify byproducts (e.g., oxidation adducts) .

Methodological Recommendations

- Synthesis : Prioritize stepwise intermediate characterization to isolate errors early.

- Analysis : Combine multiple spectroscopic techniques for cross-validation.

- Biological Testing : Use positive/negative controls (e.g., known kinase inhibitors) to validate assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.